Predicted Physicochemical Property Differences: 2‑Bromo vs. 4‑Bromo Positional Isomer
The ortho‑bromo substitution in N‑(4‑acetylphenyl)‑2‑bromobenzamide is predicted to produce a lower acid dissociation constant (pKa ≈ 12.23) compared with the para‑bromo isomer, for which the electron‑withdrawing effect of bromine is less attenuated by distance [1]. Although experimentally measured pKa values are not available for either isomer, the predicted difference implies that under identical conditions the 2‑bromo compound would remain unionized over a slightly broader pH range, affecting solubility, logD, and passive membrane permeability.
| Evidence Dimension | Predicted pKa (acid dissociation constant) |
|---|---|
| Target Compound Data | pKa ≈ 12.23 ± 0.70 (predicted; 2‑bromo isomer) |
| Comparator Or Baseline | N‑(4‑acetylphenyl)‑4‑bromobenzamide (CAS 303122‑58‑9); no experimentally reported pKa was located, but the para‑bromo isomer is expected to exhibit a marginally higher pKa based on attenuated inductive withdrawal. |
| Quantified Difference | Qualitative: ortho‑bromo predicted to have a lower pKa than para‑bromo; quantitative magnitude cannot be given without experimental data. |
| Conditions | Predicted using Advanced Chemistry Development (ACD/Labs) algorithm as reported on ChemicalBook . |
Why This Matters
The ionization state governs solubility and partitioning behavior; procurement for assays sensitive to ionizability (e.g., cell‑based permeability screens) should prioritize the specific isomer.
- [1] PubChem Compound Summary for CID 2787067 (XLogP3, TPSA, H‑bond donor/acceptor counts). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/303122-59-0 (accessed 2026-04-24). View Source
